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Phytotoxin 1 (Streptomyces scabies) -

Phytotoxin 1 (Streptomyces scabies)

Catalog Number: EVT-13535648
CAS Number:
Molecular Formula: C22H22N4O6
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Streptomyces scabiei is classified under the domain Bacteria, phylum Actinobacteria, class Actinomycetes, order Actinomycetales, family Streptomycetaceae, and genus Streptomyces. It has been sequenced as one of the largest genomes within the Streptomyces genus, containing a pathogenicity island that harbors genes essential for its infective capabilities .

Classification
  • Domain: Bacteria
  • Phylum: Actinobacteria
  • Class: Actinomycetes
  • Order: Actinomycetales
  • Family: Streptomycetaceae
  • Genus: Streptomyces
  • Species: S. scabiei
Synthesis Analysis

Methods and Technical Details

The synthesis of thaxtomin A involves a complex biosynthetic pathway encoded by specific genes located on the pathogenicity island of S. scabiei. The key genes responsible for this synthesis include txtA, txtB, and txtC. The process begins with the formation of a cyclic dipeptide through a non-ribosomal peptide synthetase mechanism, followed by hydroxylation and nitration reactions that modify the peptide into thaxtomin A .

  1. Cyclic Dipeptide Formation: Synthesized by non-ribosomal peptide synthetases.
  2. Hydroxylation: Catalyzed by cytochrome P450 monooxygenase encoded by txtC.
  3. Nitration: Conducted by an enzyme similar to mammalian nitric oxide synthase.

The production of these toxins is tightly regulated and can be induced by plant-derived compounds such as cellobiose, which signals the presence of potential host plants .

Molecular Structure Analysis

Structure and Data

Thaxtomin A has the chemical formula C22H22N4O6C_{22}H_{22}N_{4}O_{6} and is characterized as an organooxygen and organonitrogen compound. Its structure includes a 4-nitroindol-3-yl moiety linked to a 2,5-dioxopiperazine ring, which contributes to its biological activity .

  • Chemical Formula: C22H22N4O6C_{22}H_{22}N_{4}O_{6}
  • Molecular Weight: Approximately 438.44 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

Thaxtomin A primarily induces cell death in plant tissues through several biochemical interactions:

  1. Cell Death Induction: Thaxtomin A disrupts cellular integrity in host plants, leading to necrosis.
  2. Signal Transduction Interference: It may interfere with plant defense mechanisms by mimicking or altering hormonal signals.

The biosynthesis of coronafacoyl phytotoxins also involves unique pathways distinct from other bacterial species like Pseudomonas syringae, showcasing the evolutionary adaptations of S. scabiei for plant infection .

Mechanism of Action

Process and Data

The mechanism through which thaxtomin A exerts its effects involves:

  1. Cell Membrane Disruption: Thaxtomin A integrates into plant cell membranes, causing permeability changes.
  2. Induction of Reactive Oxygen Species (ROS): This leads to oxidative stress and subsequent cell death.
  3. Inhibition of Plant Defense Responses: Thaxtomin A can suppress signaling pathways that activate plant defenses against pathogens .

The synthesis of thaxtomin A is crucial for the pathogenicity of S. scabiei, with virulence correlating directly with toxin production levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Thaxtomin A is typically yellow in color.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

These properties influence its effectiveness as a phytotoxin and its interaction with host plants during infection .

Applications

Scientific Uses

Phytotoxin 1 (thaxtomin A) is primarily studied for its role in plant pathology, particularly regarding:

  • Understanding Plant-Microbe Interactions: Researchers utilize it to explore how pathogens manipulate host plant physiology.
  • Development of Disease Management Strategies: Insights gained from studying thaxtomin A can inform agricultural practices aimed at controlling common scab in crops like potatoes.

Additionally, its unique biosynthetic pathways are of interest for biotechnological applications in developing novel antimicrobial agents or understanding secondary metabolite production in bacteria .

Biosynthesis Pathways and Genetic Regulation

Thaxtomin A Biosynthetic Gene Clusters

The primary phytotoxin produced by Streptomyces scabies, thaxtomin A, is a nitrated diketopiperazine derived from L-tryptophan and L-phenylalanine. Its biosynthesis is governed by the txt gene cluster, which includes:

  • txtA and txtB: Encode non-ribosomal peptide synthetases (NRPSs) that assemble the cyclic dipeptide backbone [2] [8].
  • txtC: A cytochrome P450 monooxygenase responsible for hydroxylating thaxtomin D to yield thaxtomin A [2] [10].
  • txtD: Nitric oxide synthase generating NO for txtE-mediated nitration [3] [8].
  • txtE: Cytochrome P450 enzyme that nitrates L-tryptophan at position 4 to form 4-nitro-L-tryptophan [3] [6].
  • txtH: Encodes an MbtH-like protein (MLP) essential for stabilizing NRPS adenylation domains [2] [10].

Table 1: Core Genes in the Thaxtomin A Biosynthetic Cluster

GeneFunctionRole in Biosynthesis
txtANRPS module 1Activates L-phenylalanine
txtBNRPS module 2Activates 4-nitro-L-tryptophan
txtCP450 hydroxylaseConverts thaxtomin D to thaxtomin A
txtDNitric oxide synthaseProvides NO for nitration
txtEP450 nitrataseNitrates L-tryptophan
txtRTranscriptional activatorBinds txt promoters

Role of Pathogenicity Islands (PAIs) in Virulence Determinants

The txt gene cluster resides within a mobile pathogenicity island (PAI) that enables horizontal dissemination of virulence traits:

  • In S. scabiei, the toxicogenic region (TR) is a 177-kb PAI divisible into TR1 (thaxtomin biosynthesis) and TR2 (conjugative transfer machinery) [3] [6].
  • TR2 encodes integrases and attachment (att) sites facilitating site-specific integration into recipient genomes [6] [10].
  • S. turgidiscabies carries a larger 674-kb PAIst containing additional virulence genes (nec1, tomA) alongside the txt cluster [3] [6].

Experimental transfer of TR into non-pathogenic Streptomyces diastatochromogenes conferred thaxtomin production and pathogenicity, confirming PAIs as autonomous virulence units [6] [10].

Table 2: Pathogenicity Islands in Scab-Causing Streptomyces

StrainPAI TypeSize (kb)Key Virulence GenesMobility
S. scabieiTR (TR1+TR2)177txtABCHDE, att sitesConjugative transfer
S. turgidiscabiesPAIst674txt cluster, nec1, tomAIntegrative/conjugative
S. acidiscabiesPAI variant~180txt clusterNon-mobile

Regulatory Mechanisms of Phytotoxin Synthesis

CebE-CebR Cellulose Utilization Regulatory System

  • CebR (repressor protein) binds operator sites within the txt promoter (cbstxtA-R, cbstxtB) [10].
  • CebEFG-MsiK transporter imports cello-oligosaccharides, which sequester CebR, derepressing txt transcription [10].

Induction by Cello-Oligosaccharides and Plant-Derived Signals

  • Cellobiose and cellotriose (cellulose breakdown products) are primary inducers of thaxtomin synthesis [2] [10].
  • Secondary signals include suberin monomers from potato periderm, which upregulate cutinase/secretion genes [5] [10].
  • Developmental regulators (e.g., bldD) link toxin production to sporulation, with bldA mutations abolishing thaxtomin synthesis [10].

Evolutionary Origins of Biosynthetic Pathways

Horizontal Gene Transfer (HGT) Events in Streptomyces spp.

  • The S. scabiei txt cluster shares >99% identity with S. acidiscabies but only 80% with S. turgidiscabies, indicating strain-specific HGT [6] [10].
  • PAIs integrate into conserved genomic loci (e.g., aviX1 in S. diastatochromogenes) via site-specific recombinases [6] [10].
  • Actinomycete Integrative and Conjugative Elements (AICEs) mediate intra-population transfer in rhizosphere microbiomes [7].

Comparative Genomics with Non-Pathogenic Streptomyces

  • Non-pathogenic Streptomyces albus lacks PAIs but retains partial txt pseudogenes, suggesting degeneration of ancestral clusters [4] [9].
  • Core genomes of pathogenic strains contain 6–8 conserved virulence genes, while accessory genomes harbor 1–15 strain-specific phytotoxin clusters [9] [10].
  • Coronafacoyl phytotoxin (CFA-Ile) biosynthesis in S. scabiei involves a novel pathway (CYP107AK1 P450) absent in Pseudomonas syringae, indicating convergent evolution [1] [5].

Table 3: Genomic Features of Pathogenic vs. Non-Pathogenic Streptomyces

FeaturePathogenic StrainsNon-Pathogenic Strains
PAI frequencyUniversal in scab pathogensAbsent
txt gene clusterIntact, expressedDegraded pseudogenes
Accessory genes5–15 (e.g., phytotoxin synthases)0–2
HGT markersHigh (AICE/ICE elements)Low

Properties

Product Name

Phytotoxin 1 (Streptomyces scabies)

IUPAC Name

3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione

Molecular Formula

C22H22N4O6

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3

InChI Key

QRDNJYNIEGRRKV-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]

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